![molecular formula C19H16N4O B14227904 4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol CAS No. 565175-75-9](/img/structure/B14227904.png)
4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound has garnered significant interest in the field of medicinal chemistry due to its potential as a multi-targeted kinase inhibitor and apoptosis inducer . The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity, particularly in cancer research .
Métodos De Preparación
The synthesis of 4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring.
Introduction of the benzylamino group: The benzylamino group is introduced through a nucleophilic substitution reaction.
Attachment of the phenol group: The phenol group is attached to the pyrrolo[2,3-d]pyrimidine core through a coupling reaction.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its biological activity, including its potential as a kinase inhibitor.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol involves its interaction with multiple kinase enzymes . The compound binds to the active sites of these enzymes, inhibiting their activity and leading to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound has similar binding interactions with several kinases, including EGFR, Her2, VEGFR2, and CDK2 .
Comparación Con Compuestos Similares
4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but have different substituents and may exhibit different biological activities.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This compound has a similar core structure but different functional groups, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its potent kinase inhibitory activity and ability to induce apoptosis .
Propiedades
Número CAS |
565175-75-9 |
|---|---|
Fórmula molecular |
C19H16N4O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol |
InChI |
InChI=1S/C19H16N4O/c24-15-8-6-14(7-9-15)17-10-16-18(21-12-22-19(16)23-17)20-11-13-4-2-1-3-5-13/h1-10,12,24H,11H2,(H2,20,21,22,23) |
Clave InChI |
GVGLTLSHSVZGHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



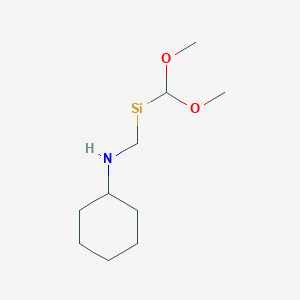
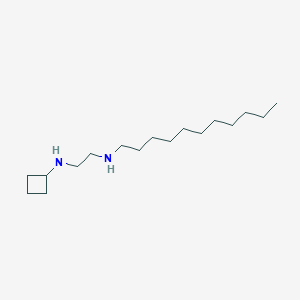
![2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14227834.png)
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
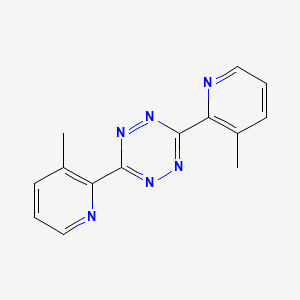

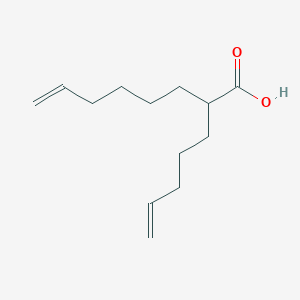
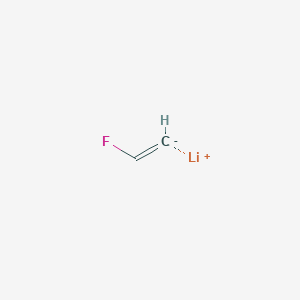
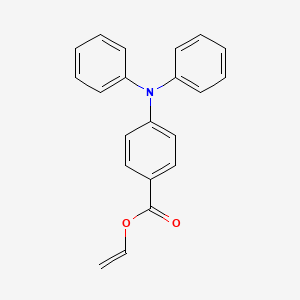
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
